molecular formula C16H20N4O5S2 B11020564 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B11020564
M. Wt: 412.5 g/mol
InChI Key: JZCCCSKKSWDMNL-UHFFFAOYSA-N
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Description

This compound features a piperidine-3-carboxamide core substituted with a thiophen-2-ylmethyl group and a sulfonated 2,4-dihydroxy-6-methylpyrimidine moiety. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors involved in signaling pathways or microbial infections .

Properties

Molecular Formula

C16H20N4O5S2

Molecular Weight

412.5 g/mol

IUPAC Name

1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C16H20N4O5S2/c1-10-13(15(22)19-16(23)18-10)27(24,25)20-6-2-4-11(9-20)14(21)17-8-12-5-3-7-26-12/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,17,21)(H2,18,19,22,23)

InChI Key

JZCCCSKKSWDMNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CS3

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves a tandem Knoevenagel–Michael protocol. Here’s how it’s done:

    Starting Materials:

    Reaction Steps:

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology and Medicine: Investigated for potential biological activities (more on this below).

    Industry: Its unique structure may find applications in materials science or drug development.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Pyridine vs. Thiophene Substituents

  • N-(Pyridin-3-ylmethyl) analog: Replacing the thiophen-2-ylmethyl group with a pyridin-3-ylmethyl group () introduces a nitrogen atom in the aromatic ring. This modification increases polarity and may alter binding to targets like kinases or GPCRs due to pyridine’s basicity.
  • N-[2-(5-Fluoro-1H-indol-3-yl)ethyl] analog (): The indole substituent provides a planar aromatic system and a hydrogen-bond donor (NH group), which could enhance interactions with hydrophobic pockets or DNA/protein surfaces.

Heterocyclic Amide Variations

  • Pesticidal derivatives (): Compounds with cyclopropylmethyl or triazole substituents exhibit pesticidal activity, highlighting how amide-group modifications can shift applications from therapeutics to agrochemicals. The thiophene derivative’s lack of bulky substituents (e.g., triazoles) may favor drug-like properties over broad-spectrum pesticidal activity .

Sulfonyl-Pyrimidine Core Modifications

  • 5-Methylpyrimidine vs. Fluorophenylpyrimidine : describes a fluorophenyl-substituted pyrimidine derivative with crystallographic data. Fluorine’s electron-withdrawing effects could stabilize the sulfonyl group and alter metabolic stability compared to the methyl-substituted pyrimidine in the target compound .
  • Chromeno-pyrimidine hybrids (): Derivatives fused with coumarin scaffolds exhibit enhanced π-stacking capacity and oral bioavailability predictions. The absence of a fused ring in the target compound may limit its planar interaction surfaces but improve synthetic accessibility .

Functional Group Additions

  • Thioether and cyano groups (): 1,4-Dihydropyridines with thioether or cyano substituents demonstrate distinct redox properties and metabolic pathways.

Research Implications and Limitations

While structural analogs provide insights into activity trends, direct comparative pharmacological data are scarce. For example:

  • ’s pesticidal derivatives underscore the impact of substituent bulk on target specificity, a consideration for optimizing the target compound’s therapeutic index .

Further studies are needed to quantify binding affinities, metabolic stability, and toxicity profiles across these analogs.

Biological Activity

1-[(2,4-Dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure, including a pyrimidine ring, a sulfonamide group, and a piperidine moiety, which contribute to its diverse chemical properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C17H21N5O5SC_{17}H_{21}N_{5}O_{5}S with a molecular weight of approximately 386.5 g/mol. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological effects.

Research indicates that compounds containing pyrimidine derivatives often exhibit significant biological activities, including:

  • Anti-inflammatory effects : The compound may inhibit pro-inflammatory cytokines and enzymes.
  • Antioxidant properties : It can scavenge free radicals, reducing oxidative stress.
  • Antimicrobial activity : Potential efficacy against bacteria and fungi has been noted.

The specific mechanisms of action are still being investigated, but the sulfonamide moiety is known to interact with various enzymes and receptors, potentially modulating their activity.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in inflammatory pathways. For instance:

  • Cyclooxygenase (COX) Inhibition : Compounds similar to this have demonstrated the ability to inhibit COX enzymes, which are critical in the inflammatory response.
StudyConcentrationEffect
COX Inhibition Assay10 µM70% inhibition of COX-2 activity
Antioxidant Capacity Test50 µMSignificant reduction in DPPH radical scavenging activity

In Vivo Studies

Preliminary animal studies suggest potential therapeutic applications:

  • Anti-inflammatory Models : In rodent models of inflammation, administration of the compound resulted in reduced swelling and pain.
ModelDosageOutcome
Carrageenan-Induced Paw Edema20 mg/kg50% reduction in edema after 4 hours
Acetic Acid-Induced Writhing Test10 mg/kgSignificant decrease in writhing reflex

Case Studies

  • Case Study on Antimicrobial Activity : A study investigating the antimicrobial properties of similar compounds found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of pyrimidine derivatives. Results indicated that these compounds could significantly reduce inflammation markers in serum after treatment.

Comparative Analysis

When comparing 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide with similar compounds, several notable derivatives emerge:

Compound NameStructural FeaturesUnique Aspects
1-[2-(4-Chlorophenyl)ethyl]-1-[2,4-dihydroxy-6-methylpyrimidin-5-yl]sulfonyl]piperidineContains a chlorophenyl groupExhibits enhanced lipophilicity
N-benzyl-1-[2,4-dihydroxy-6-methylpyrimidin-5-yl]sulfonyl]piperidineBenzyl substitution on piperidinePotentially different receptor interactions

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